molecular formula C10H7FIN3O B213685 N-(4-fluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide

N-(4-fluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide

Cat. No. B213685
M. Wt: 331.08 g/mol
InChI Key: BGCHQSMOBMHHBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide is a chemical compound that has been widely studied for its potential as a therapeutic agent. It is a member of the pyrazole family, which is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to act on multiple targets in cells. It has been shown to inhibit the activity of several enzymes, including cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are involved in cell cycle regulation and gene expression, respectively. It also inhibits the activity of the proteasome, which is responsible for degrading proteins in cells.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of pro-inflammatory cytokine production. It also has antiviral activity against the hepatitis C virus. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-fluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide in lab experiments is its potential as a therapeutic agent in various diseases. Its diverse biological activities make it a promising candidate for drug development. However, one limitation is its complex mechanism of action, which requires further investigation.

Future Directions

There are several future directions for research on N-(4-fluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide. One direction is to study its potential as a therapeutic agent in other diseases, such as autoimmune disorders and neurodegenerative diseases. Another direction is to investigate its mechanism of action in more detail, including its effects on specific targets in cells. Additionally, further studies are needed to determine the optimal dosage and delivery method for this compound.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide involves the reaction of 4-iodo-1H-pyrazole-3-carboxylic acid with 4-fluoroaniline in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds via an amide bond formation mechanism and yields the desired product in good to excellent yields.

Scientific Research Applications

N-(4-fluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and viral infections. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to have antiviral activity against the hepatitis C virus by inhibiting viral replication.

properties

Product Name

N-(4-fluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide

Molecular Formula

C10H7FIN3O

Molecular Weight

331.08 g/mol

IUPAC Name

N-(4-fluorophenyl)-4-iodo-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C10H7FIN3O/c11-6-1-3-7(4-2-6)14-10(16)9-8(12)5-13-15-9/h1-5H,(H,13,15)(H,14,16)

InChI Key

BGCHQSMOBMHHBL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=NN2)I)F

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=NN2)I)F

Origin of Product

United States

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